molecular formula C20H22N4O2 B2698464 1-{1-[6-(2-methylpropoxy)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole CAS No. 2380078-62-4

1-{1-[6-(2-methylpropoxy)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B2698464
CAS No.: 2380078-62-4
M. Wt: 350.422
InChI Key: KEPZHMKAWYJLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[6-(2-methylpropoxy)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[6-(2-methylpropoxy)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of benzimidazole and azetidine intermediates, followed by their coupling with a pyridine derivative. Key steps include:

    Formation of Benzimidazole Intermediate: This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives.

    Synthesis of Azetidine Intermediate: Azetidine can be synthesized via cyclization reactions involving suitable amine precursors.

    Coupling Reaction: The final step involves coupling the benzimidazole and azetidine intermediates with a pyridine derivative under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyridine moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the azetidine ring, potentially converting it into a more saturated form.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where halogenation or alkylation can occur.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or halogenating agents (e.g., N-bromosuccinimide) are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry: In chemistry, 1-{1-[6-(2-methylpropoxy)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology: The compound’s biological activity is of interest in drug discovery and development. It has shown potential as a pharmacophore in the design of new therapeutic agents targeting various biological pathways.

Medicine: In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for the development of drugs aimed at treating diseases such as cancer, infections, and neurological disorders.

Industry: Industrially, the compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{1-[6-(2-methylpropoxy)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The azetidine ring can interact with enzymes, altering their activity. The pyridine derivative may modulate signaling pathways by binding to receptors or enzymes involved in cellular processes.

Comparison with Similar Compounds

  • [3-(Benzimidazol-1-yl)azetidin-1-yl]-[6-(2-ethoxy)pyridin-3-yl]methanone
  • [3-(Benzimidazol-1-yl)azetidin-1-yl]-[6-(2-propoxy)pyridin-3-yl]methanone
  • [3-(Benzimidazol-1-yl)azetidin-1-yl]-[6-(2-butoxy)pyridin-3-yl]methanone

Comparison: Compared to these similar compounds, 1-{1-[6-(2-methylpropoxy)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole exhibits unique properties due to the presence of the 2-methylpropoxy group. This group can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct in its applications and effectiveness.

Properties

IUPAC Name

[3-(benzimidazol-1-yl)azetidin-1-yl]-[6-(2-methylpropoxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-14(2)12-26-19-8-7-15(9-21-19)20(25)23-10-16(11-23)24-13-22-17-5-3-4-6-18(17)24/h3-9,13-14,16H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPZHMKAWYJLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC=C(C=C1)C(=O)N2CC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.